molecular formula C6H15O4PS2 B133069 Oxydemeton-methyl CAS No. 301-12-2

Oxydemeton-methyl

Cat. No.: B133069
CAS No.: 301-12-2
M. Wt: 246.3 g/mol
InChI Key: PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxydemeton-methyl is an organothiophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

This compound acts as an AChE inhibitor . By inhibiting the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The overstimulation caused by the accumulation of acetylcholine can lead to a variety of symptoms, including muscle contractions and potentially fatal respiratory failure .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via urine .

Result of Action

The result of this compound’s action is the effective control of various pests, including aphids, mites, and thrips . It can also pose significant risks to non-target organisms, including mammals, birds, and bees .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is very mobile in the environment, which can lead to widespread distribution . Additionally, it is relatively stable in acidic conditions but rapidly hydrolyzed in alkaline conditions . These factors can affect its persistence in the environment and its potential for bioaccumulation .

Safety and Hazards

Oxydemeton-methyl is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life and can have long-lasting effects .

Future Directions

While specific future directions for Oxydemeton-methyl were not found in the search results, it is known that the compound was evaluated for residues by the JMPR (Joint Meeting on Pesticide Residues) within the CCPR (Codex Committee on Pesticide Residues) Periodic Review Programme . The review focused on residues, toxicology, and the definition of the residue .

Biochemical Analysis

Biochemical Properties

Oxydemeton-methyl is an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine into choline and acetic acid . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, a neurotransmitter, leading to overstimulation of the nervous system .

Cellular Effects

This compound can affect the expression level of liver microsomal cytochrome P450, the activity of NADPH-P450 reductase, and reactive oxygen species (ROS) generation in zebrafish . It also has been reported to inhibit natural killer (NK) cell, lymphokine-activated killer (LAK) cell, and cytotoxic T lymphocytes (CTL) activity, resulting in reduced cellular immunity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system.

Temporal Effects in Laboratory Settings

In aerobic laboratory natural sediment water system experiments, this compound exhibited low persistence (dissipation DT 50 in water 2.3-3.4 days) primarily as a consequence of biodegradation .

Metabolic Pathways

It is known that organophosphorus compounds can impact short-chain fatty acids, which are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

It is known that organophosphorus compounds are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .

Subcellular Localization

The localization of messenger RNAs (mRNAs) has proven to be a prevalent mechanism used in a variety of cell types in animal development

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxydemeton-methyl is synthesized through a series of chemical reactions involving the esterification of phosphorothioic acid with S-2-(ethylsulfinyl)ethanol. The reaction typically involves the use of dimethyl sulfate as a methylating agent and a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process involves continuous monitoring to ensure the purity and yield of the final product. The product is then purified through distillation and crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Oxydemeton-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxydemeton-methyl is unique in its rapid action and effectiveness against a wide range of pests. Its ability to be absorbed systemically by plants allows it to protect new growth, making it highly effective in agricultural applications. Additionally, its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in certain settings .

Properties

IUPAC Name

1-dimethoxyphosphorylsulfanyl-2-ethylsulfinylethane
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InChI

InChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3
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InChI Key

PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Canonical SMILES

CCS(=O)CCSP(=O)(OC)OC
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Molecular Formula

C6H15O4PS2
Record name OXYDEMETON METHYL
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DSSTOX Substance ID

DTXSID8025541
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Molecular Weight

246.3 g/mol
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Physical Description

Oxydemeton methyl is a clear amber liquid. (NTP, 1992), Colorless or yellow liquid; [HSDB] Clear amber liquid; [CAMEO]
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Boiling Point

223 °F at 0.01 mmHg (NTP, 1992), 106 °C @ 0.01 mm Hg
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Flash Point

less than 71 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 61 °F (NTP, 1992), Soluble in common organic solvents except petroleum ether, Completely miscible with water.
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Density

1.289 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.289 g/cu cm @ 20 °C
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Vapor Pressure

3.8e-05 millibar at 68 °F (NTP, 1992), 0.0000285 [mmHg], 3.8 mPa (2.85X10-5 mm Hg) @ 20 °C
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Color/Form

Colorless liquid, Yellow oil

CAS No.

301-12-2
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Melting Point

less than 14 °F (NTP, 1992), <-20 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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